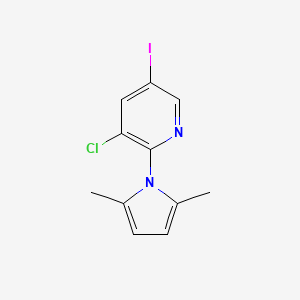

3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Description

This compound features a pyridine ring substituted with chlorine (position 3), iodine (position 5), and a 2,5-dimethylpyrrole group (position 2). The iodine and chlorine enhance its molecular weight and electronic diversity, while the pyrrole contributes steric bulk and electron-donating effects.

Properties

IUPAC Name |

3-chloro-2-(2,5-dimethylpyrrol-1-yl)-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClIN2/c1-7-3-4-8(2)15(7)11-10(12)5-9(13)6-14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCQRALVOUBUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=N2)I)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine typically involves multi-step reactions starting from commercially available precursors. One common route involves the halogenation of a pyridine derivative followed by the introduction of the pyrrol group through nucleophilic substitution. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove halogen atoms or to convert the pyrrol group into other nitrogen-containing functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing groups, while substitution reactions could produce a variety of pyridine derivatives with different substituents.

Scientific Research Applications

3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of new bioactive molecules for drug discovery.

Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

Electronic and Reactivity Differences

- Halogen Effects: The iodine in the target compound increases polarizability and may facilitate nucleophilic substitution compared to smaller halogens like chlorine.

Pyrrole vs. Other Substituents :

- The 2,5-dimethylpyrrole group (electron-donating) contrasts with electron-withdrawing groups like trifluoromethyl () or aldehyde (). This difference impacts ring activation: the target compound’s pyrrole may enhance electrophilic substitution at specific positions, while CF₃ groups deactivate the ring.

Thiol and Aldehyde Reactivity :

Research Findings and Data

Crystallographic Insights

Its iodine atom could aid in phasing and structure determination due to high electron density.

Biological Activity

3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C12H12ClI N2

Molecular Weight: 304.69 g/mol

IUPAC Name: this compound

Structure: The compound features a pyridine ring substituted with both chlorine and iodine atoms, alongside a pyrrole moiety.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs): Research indicates that compounds with similar structures can act as agonists at nAChRs, potentially influencing neurodegenerative disorders such as Alzheimer's disease .

- Phosphodiesterase Inhibition: The compound may serve as an intermediate in synthesizing selective phosphodiesterase inhibitors, which have therapeutic implications in cardiovascular diseases .

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .

Case Studies

-

Cytotoxicity Studies:

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against breast and lung cancer cells.

-

Neuroprotective Effects:

- In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. The results showed that it reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

- Inhibition of Enzymatic Activity:

Data Tables

| Study | Target | Method | Key Findings |

|---|---|---|---|

| Cytotoxicity Study | Cancer Cells | MTT Assay | Dose-dependent inhibition; IC50 values < 10 µM |

| Neuroprotection Study | Neuronal Cells | ROS Measurement | Reduced ROS levels; improved viability by 30% |

| PDE Inhibition Study | PDE5 Enzyme | Enzyme Activity Assay | Competitive inhibition; IC50 similar to sildenafil |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine, and what intermediates are critical?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. Key intermediates include halogenated pyridine precursors (e.g., 5-iodopyridine derivatives) and 2,5-dimethylpyrrole-containing aryl halides. For example, coupling reactions using Buchwald-Hartwig conditions (Pd(dba)₂, Xantphos, Cs₂CO₃) or Ullmann-type couplings can introduce the pyrrole moiety. The iodine substituent may require protection during synthesis to avoid side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., distinguishing pyrrole protons vs. pyridine protons).

- HRMS : Validate molecular weight and isotopic patterns (e.g., chlorine and iodine signatures).

- FTIR : Identify functional groups like C-Cl (600–800 cm⁻¹) and pyrrole C-N stretches (~1450 cm⁻¹).

- XRD : Resolve ambiguities in regiochemistry if single crystals are obtainable .

Q. What purification methods are effective post-synthesis?

- Methodology : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity, particularly for halogenated derivatives .

Advanced Research Questions

Q. How can discrepancies in NMR chemical shifts be resolved during characterization?

- Methodology : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the pyrrole and pyridine rings. Computational tools (e.g., DFT-based NMR prediction) can cross-validate experimental shifts. In cases of tautomerism or dynamic effects, variable-temperature NMR may clarify assignments .

Q. What challenges arise in X-ray crystallography of halogen-substituted pyridines, and how can SHELX software address them?

- Methodology : Heavy atoms like iodine cause absorption errors, requiring multi-scan corrections (SADABS in SHELX). Twinning, common in halogen-rich crystals, can be managed using the TWIN/BASF commands in SHELXL. Refinement strategies include partitioning disorder models and applying anisotropic displacement parameters for halogens .

Q. How does iodine influence reactivity in cross-coupling reactions, and how can side reactions be mitigated?

- Methodology : Iodine’s polarizability increases susceptibility to oxidative addition but may lead to protodeiodination. Strategies:

- Use mild bases (e.g., K₃PO₄ instead of Cs₂CO₃) to minimize dehalogenation.

- Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 1–2 mol%) and reaction temperature (60–80°C).

- Monitor reaction progress via TLC to halt before side products dominate .

Q. How can computational tools (e.g., DFT) resolve conflicting structural data?

- Methodology : Compare experimental XRD bond lengths/angles with DFT-optimized geometries (software: Gaussian, ORCA). For spectroscopic conflicts, calculate NMR/IR spectra using hybrid functionals (e.g., B3LYP/6-311++G(d,p)) and solvent models (e.g., PCM). Energy barriers for tautomerism or conformers can explain dynamic NMR behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.